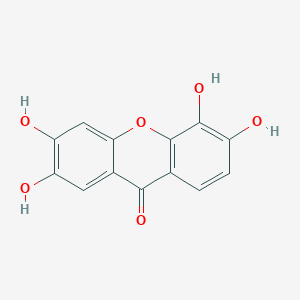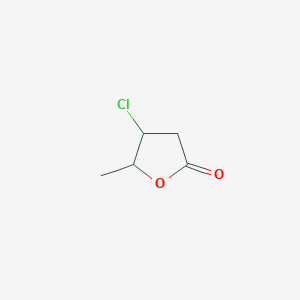
4-Chloro-5-methyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methyloxolan-2-one is an organic compound with the molecular formula C5H7ClO2 It is a derivative of oxolane, characterized by the presence of a chlorine atom and a methyl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic methods for preparing 4-Chloro-5-methyloxolan-2-one involves the chlorination of 4,5-dimethyl-1,3-dioxol-2-one. This process can be carried out using chlorine or sulfuryl chloride as chlorinating agents. The reaction typically proceeds through an ene-chlorination mechanism, followed by an allylic rearrangement to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyloxolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxolane derivatives, while oxidation and reduction reactions can produce oxo compounds and alcohols, respectively.
Scientific Research Applications
4-Chloro-5-methyloxolan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyloxolan-2-one involves its interaction with specific molecular targets. The chlorine atom and the oxolane ring structure allow the compound to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Gamma-Valerolactone:
4-Methyl-Gamma-Butyrolactone: Another similar compound with a methyl group but without the chlorine atom.
Uniqueness
4-Chloro-5-methyloxolan-2-one is unique due to the presence of both a chlorine atom and a methyl group on the oxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals.
Properties
CAS No. |
136576-81-3 |
|---|---|
Molecular Formula |
C5H7ClO2 |
Molecular Weight |
134.56 g/mol |
IUPAC Name |
4-chloro-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H7ClO2/c1-3-4(6)2-5(7)8-3/h3-4H,2H2,1H3 |
InChI Key |
HWBDHQUHBFADRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(=O)O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
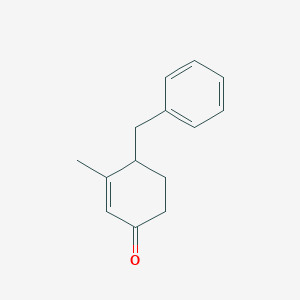
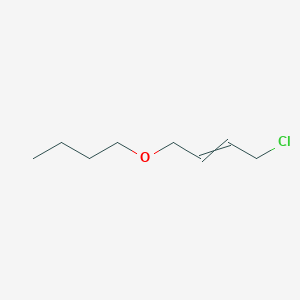
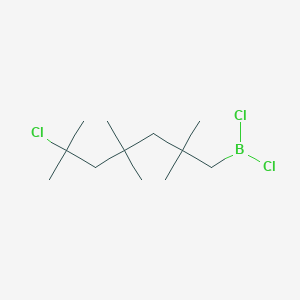

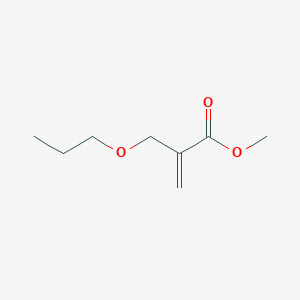
![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)
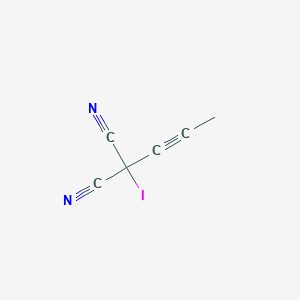
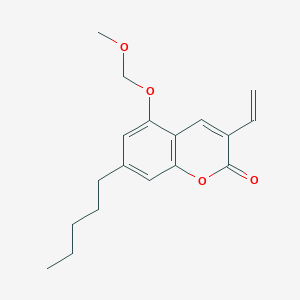
![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B14268967.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)
